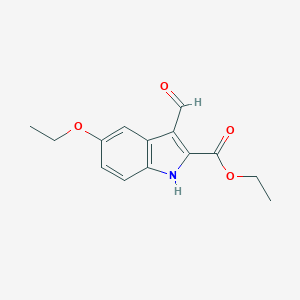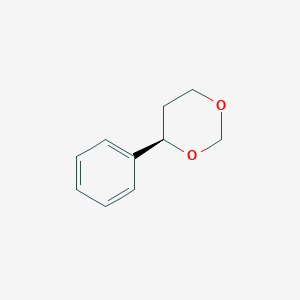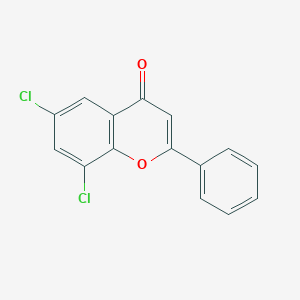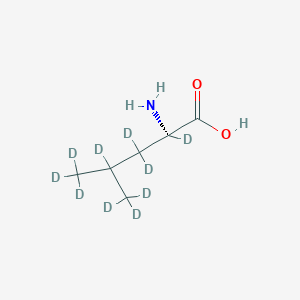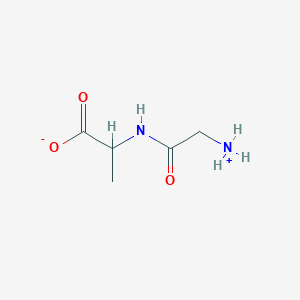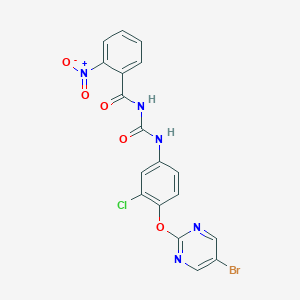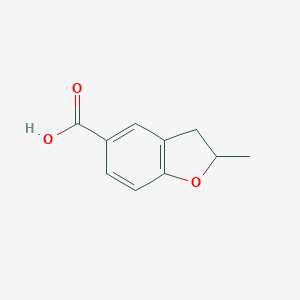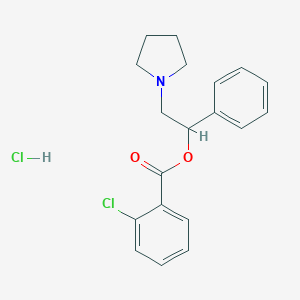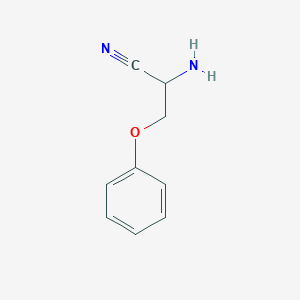
2-Amino-3-phenoxypropanenitrile
Übersicht
Beschreibung
2-Amino-3-phenoxypropanenitrile is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. It is a white to off-white powder that is soluble in water and organic solvents. This compound is also known by its IUPAC name, 2-amino-3-phenoxypropanenitrile, and has a molecular formula of C10H11NO2.
Wirkmechanismus
The mechanism of action of 2-Amino-3-phenoxypropanenitrile is not fully understood. However, it is believed to exert its effects through the inhibition of certain enzymes and signaling pathways in cells.
Biochemische Und Physiologische Effekte
2-Amino-3-phenoxypropanenitrile has been shown to have several biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have herbicidal activity and can inhibit the growth of weeds.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Amino-3-phenoxypropanenitrile in lab experiments include its relatively simple synthesis method and its potential applications in various fields. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 2-Amino-3-phenoxypropanenitrile. One potential direction is the further investigation of its potential as an anti-cancer agent and anti-inflammatory agent. Another potential direction is the development of new herbicides and plant growth regulators based on this compound. Additionally, the use of 2-Amino-3-phenoxypropanenitrile as a building block for the synthesis of new materials could also be explored.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-phenoxypropanenitrile has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, it has been investigated for its potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential as an anti-inflammatory agent.
In agriculture, 2-Amino-3-phenoxypropanenitrile has been investigated for its potential as a herbicide due to its ability to inhibit the growth of weeds. It has also been studied for its potential as a plant growth regulator.
In material science, 2-Amino-3-phenoxypropanenitrile has been investigated for its potential as a building block for the synthesis of new materials such as polymers and nanoparticles.
Eigenschaften
CAS-Nummer |
110888-09-0 |
|---|---|
Produktname |
2-Amino-3-phenoxypropanenitrile |
Molekularformel |
C9H10N2O |
Molekulargewicht |
162.19 g/mol |
IUPAC-Name |
2-amino-3-phenoxypropanenitrile |
InChI |
InChI=1S/C9H10N2O/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8H,7,11H2 |
InChI-Schlüssel |
DNEJZDBNECLGQF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC(C#N)N |
Kanonische SMILES |
C1=CC=C(C=C1)OCC(C#N)N |
Synonyme |
Propanenitrile, 2-amino-3-phenoxy- |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

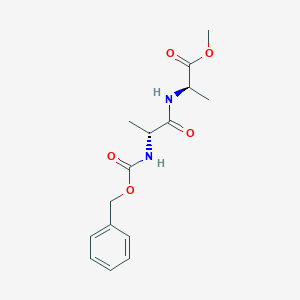
![Ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate](/img/structure/B8876.png)
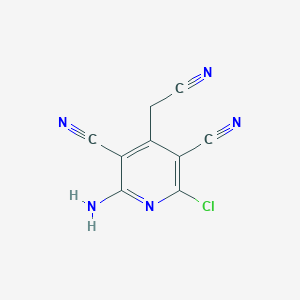
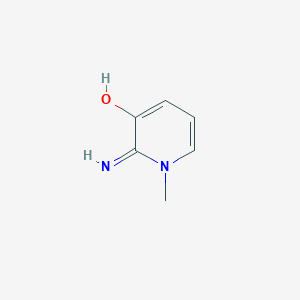
![1-(4-Ethylcyclohexyl)-4-[4-(4-methylcyclohexyl)phenyl]benzene](/img/structure/B8883.png)
